molecular formula C9H13ClNO3P B13685370 Diethyl (3-Chloro-2-pyridyl)phosphonate

Diethyl (3-Chloro-2-pyridyl)phosphonate

Cat. No.: B13685370
M. Wt: 249.63 g/mol
InChI Key: HHOVRVRPJVCQFS-UHFFFAOYSA-N
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Description

Diethyl (3-Chloro-2-pyridyl)phosphonate is an organophosphorus compound that features a phosphonate group attached to a pyridine ring substituted with a chlorine atom. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl (3-Chloro-2-pyridyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of 3-chloro-2-pyridine with diethyl phosphite in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Diethyl (3-Chloro-2-pyridyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield diethyl (3-aminopyridyl)phosphonate .

Scientific Research Applications

Diethyl (3-Chloro-2-pyridyl)phosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which diethyl (3-chloro-2-pyridyl)phosphonate exerts its effects involves the interaction of the phosphonate group with various molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • Diethyl (2-pyridyl)phosphonate
  • Diethyl (4-chloro-2-pyridyl)phosphonate
  • Diethyl (3-bromo-2-pyridyl)phosphonate

Comparison: Diethyl (3-Chloro-2-pyridyl)phosphonate is unique due to the presence of the chlorine atom at the 3-position of the pyridine ring, which influences its reactivity and chemical properties. Compared to its analogs, it may exhibit different reactivity patterns in substitution reactions and varying degrees of biological activity .

Properties

Molecular Formula

C9H13ClNO3P

Molecular Weight

249.63 g/mol

IUPAC Name

3-chloro-2-diethoxyphosphorylpyridine

InChI

InChI=1S/C9H13ClNO3P/c1-3-13-15(12,14-4-2)9-8(10)6-5-7-11-9/h5-7H,3-4H2,1-2H3

InChI Key

HHOVRVRPJVCQFS-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(C=CC=N1)Cl)OCC

Origin of Product

United States

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